5-Bromo-2-methylquinoline-4-carboxylic acid
Overview
Description
5-Bromo-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination.
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of quinoline derivatives. In this approach, the reaction is carried out in a microwave reactor using appropriate starting materials and catalysts to achieve the desired product in a shorter time with higher yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines derivatives.
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and aldehydes.
Scientific Research Applications
5-Bromo-2-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Bromoquinoline-4-carboxylic acid: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
5-Bromo-2-chloroquinoline-4-carboxylic acid: Contains a chlorine atom instead of a methyl group, which may alter its chemical and biological properties
Uniqueness
5-Bromo-2-methylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research .
Properties
IUPAC Name |
5-bromo-2-methylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-5-7(11(14)15)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYASDBSDKDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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